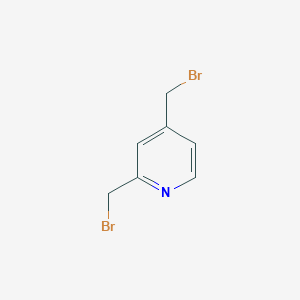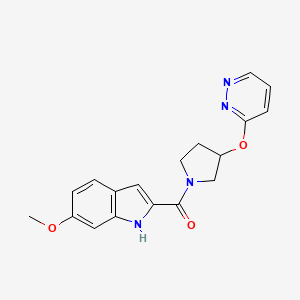
(6-methoxy-1H-indol-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-methoxy-1H-indol-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C20H21N3O2 . It has a molecular weight of 335.4 g/mol . The compound is characterized by a 2D structure and a 3D conformer .
Molecular Structure Analysis
The compound has a complex structure that includes an indole ring, a pyridazin ring, and a pyrrolidin ring . The InChI string and Canonical SMILES provide a detailed representation of its molecular structure .Physical And Chemical Properties Analysis
This compound has several computed properties, including a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . It also has a Topological Polar Surface Area of 58.2 Ų and a Heavy Atom Count of 25 .Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
Research on compounds like BIIB021, a synthetic HSP90 inhibitor, sheds light on the metabolism and excretion processes of complex molecules, offering insights into their potential therapeutic applications. Such studies, conducted in rats, dogs, and humans, reveal extensive metabolism through processes like hydroxylation, O-demethylation, and glutathione conjugation. Understanding these pathways is crucial for assessing the safety and efficacy of novel therapeutic agents (Lin Xu et al., 2013).
Toxicology and Safety Assessment
Toxicological assessments, such as those conducted on MAM-2201, a synthetic cannabinoid, help determine the safety profile of new chemical entities. These studies provide vital data on the distribution, concentration, and potential toxic effects of compounds within the human body, informing safety guidelines and regulatory decisions (Takeshi Saito et al., 2013).
Analytical Techniques for New Psychoactive Substances
The development and application of advanced analytical techniques, such as 1H NMR spectroscopy and LC-MS/MS, for the identification and characterization of new psychoactive substances (NPS) are essential for resolving complex toxicological cases. Such methodologies enable the accurate identification of unknown compounds and their metabolites, facilitating forensic and clinical toxicology investigations (A. Ameline et al., 2019).
Clinical Applications and Drug Development
The exploration of receptor antagonists, such as mGlu1 and mGlu5 receptor antagonists, in negatively reinforced learning paradigms offers a glimpse into the therapeutic potential of chemically complex molecules. These studies contribute to our understanding of the molecular mechanisms underlying cognitive processes and psychiatric disorders, paving the way for the development of novel treatments (A. Gravius et al., 2005).
Direcciones Futuras
While specific future directions for this compound are not mentioned in the literature, indole derivatives, in general, have been highlighted for their potential in the treatment of various disorders . Therefore, further exploration and development of this compound could be a potential area of interest.
Propiedades
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-13-5-4-12-9-16(20-15(12)10-13)18(23)22-8-6-14(11-22)25-17-3-2-7-19-21-17/h2-5,7,9-10,14,20H,6,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEUBUIBYIBYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxy-1H-indol-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

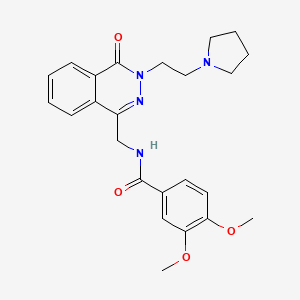
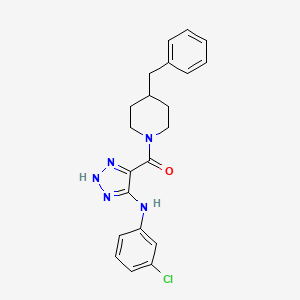
![2,3-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2990701.png)
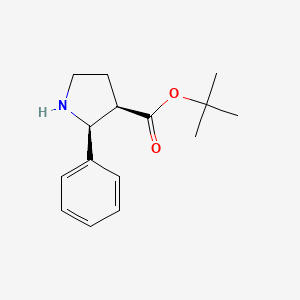
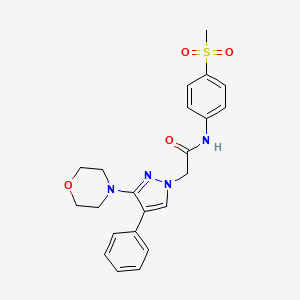
![Tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B2990704.png)
![Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2990705.png)
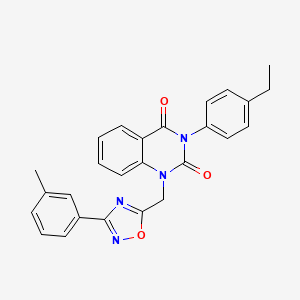
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2990708.png)
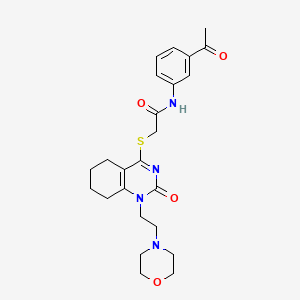
![(E)-2-cyano-3-(4-ethoxyanilino)-N-(2-methylphenyl)-3-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanylprop-2-enamide](/img/structure/B2990713.png)
![(2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2990714.png)
![N-methyl-2-(methylsulfanyl)-N-{[2-(piperidin-1-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2990715.png)
